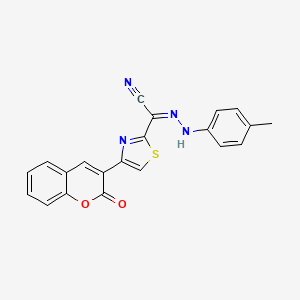

(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide

Description

(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a heterocyclic compound featuring a coumarin-thiazole hybrid scaffold with a p-tolyl substituent. Coumarin derivatives are renowned for their photophysical properties and biological activities, while thiazoles are pivotal in medicinal chemistry due to their role in enzyme inhibition and antimicrobial activity. The p-tolyl group (para-methylphenyl) is a common aromatic substituent that enhances lipophilicity and modulates electronic effects in drug-like molecules.

Properties

IUPAC Name |

(2Z)-N-(4-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2S/c1-13-6-8-15(9-7-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-4-2-3-5-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAVEIOKLQILHY-UQQQWYQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that combines a coumarin moiety with a thiazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Coumarin moiety : Known for its anticoagulant and anti-inflammatory properties.

- Thiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.

- Carbohydrazonoyl cyanide : Contributes to the compound's reactivity and potential biological effects.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H14N2O2S |

| Molecular Weight | 370.43 g/mol |

| CAS Number | 326915-14-4 |

Antimicrobial Activity

Research has indicated that compounds containing both coumarin and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. In vitro assays have demonstrated that (Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole derivatives possess effective antibacterial activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

A notable area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, with IC50 values indicating effective inhibition at low concentrations. For example, related thiazole-coumarin hybrids have been reported to achieve IC50 values as low as 2.7 µM in AChE assays .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives are well-documented. The incorporation of thiazole may enhance these effects, making the compound a candidate for treating inflammatory diseases. Experimental models have shown that thiazole-containing compounds can reduce pro-inflammatory cytokine levels, suggesting a mechanism for their anti-inflammatory action.

Case Studies

-

In Vitro Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various thiazole-coumarin derivatives, including our compound of interest. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity observed in human cell lines . -

AChE Inhibition Study :

In another investigation focusing on AChE inhibitors, a series of thiazole-coumarin hybrids were synthesized and tested. The study revealed that specific substitutions on the thiazole ring enhanced binding affinity to AChE, leading to increased inhibitory potency compared to standard inhibitors .

The biological activities of (Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(p-tolyl)thiazole derivatives can be attributed to several mechanisms:

- Enzyme Interaction : The structural features allow for effective binding to active sites of enzymes like AChE, inhibiting their function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can modulate oxidative stress responses in cells, contributing to their anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the literature, focusing on structural motifs, synthetic methodologies, and applications.

Structural and Electronic Comparisons

a. p-Tolyl-Containing Compounds

- Thorium Imido Complexes: describes thorium complexes with N(p-tolyl) ligands, where the p-tolyl group participates in coordination to the Th⁴⁺ ion. The Th–N bond distances (2.337–2.346 Å) and dihedral angles (75.2°) reflect steric and electronic effects of the p-tolyl substituent. In contrast, the target compound’s p-tolyl group is part of a non-metallic organic framework, likely contributing to π-π stacking or hydrophobic interactions in biological systems.

- Sulfonamide Derivatives : highlights N-(9,10-dihydro-9,10-dioxoanthracen-2-yl) sulfonamides with p-tolyl-trifluoromethylpyrazole moieties. The p-tolyl group here enhances solubility in polar aprotic solvents (e.g., DMF) and may influence binding to hydrophobic enzyme pockets.

b. Coumarin and Thiazole Hybrids Coumarin-thiazole hybrids are rare in the provided evidence. However, coumarin’s conjugated lactone ring system (2H-chromen-2-one) is known to enhance fluorescence and antioxidant activity, while the thiazole ring’s nitrogen-sulfur heteroatoms enable hydrogen bonding and metal chelation.

Data Tables

Table 1: Key Structural Parameters of p-Tolyl-Containing Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.